molecular formula C12H6Cl2N2O B1297508 2-(3,4-dichlorophenoxy)nicotinonitrile CAS No. 99902-93-9

2-(3,4-dichlorophenoxy)nicotinonitrile

Cat. No.: B1297508
CAS No.: 99902-93-9
M. Wt: 265.09 g/mol
InChI Key: XYVUJRFTULRGGP-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H6Cl2N2O. This compound is known for its unique structure, which combines a pyridine ring with a dichlorophenoxy group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenoxy)nicotinonitrile typically involves the reaction of 3,4-dichlorophenol with 3-pyridinecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenoxy)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboxamides.

Scientific Research Applications

2-(3,4-dichlorophenoxy)nicotinonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-pyridinecarbonitrile: Similar in structure but with a single chlorine atom.

    4-Pyridinecarbonitrile: Lacks the dichlorophenoxy group.

    2-Pyridinecarbonitrile: Another structural isomer with different properties.

Uniqueness

2-(3,4-dichlorophenoxy)nicotinonitrile is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2O/c13-10-4-3-9(6-11(10)14)17-12-8(7-15)2-1-5-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVUJRFTULRGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90244335
Record name 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99902-93-9
Record name 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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